molecular formula C10H19NO3 B043092 (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 138108-72-2

(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B043092
M. Wt: 201.26 g/mol
InChI Key: HKIGXXRMJFUUKV-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, often involves multiple steps, including asymmetric synthesis methods for creating chiral centers. For instance, the nitrile anion cyclization strategy has been utilized for the efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing a practical approach to obtaining such compounds with high yield and enantiomeric excess (Chung et al., 2005).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like FTIR, 1H, and 13C NMR are commonly employed to characterize the molecular and crystal structure of pyrrolidine derivatives. These analyses reveal insights into the compound's conformation, intramolecular hydrogen bonding, and overall geometry, providing a deep understanding of its molecular structure (Çolak et al., 2021).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a variety of chemical reactions, influenced by their functional groups and structural configuration. Reactions such as nitrile anion cyclization, and the ability to undergo transformations into Schiff base compounds, are notable for synthesizing complex molecules with potential pharmacological activities. These reactions are pivotal in exploring the chemical diversity and reactivity of pyrrolidine-based compounds (Çolak et al., 2021).

Physical Properties Analysis

The physical properties of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and similar compounds can be elucidated through methods like crystallography, which provides information on the compound's solid-state structure, melting points, and solubility. These properties are crucial for understanding the compound's behavior in different solvents and conditions, impacting its application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives are defined by their functional groups, which dictate their reactivity, stability, and interaction with other molecules. Studies on singlet oxygen reactions and the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives exemplify the diverse reactivity and potential applications of these compounds in synthetic and medicinal chemistry (Wasserman et al., 2004).

Scientific Research Applications

  • Synthesis of Polyhydroxylated Piperidines : An efficient synthesis of tert-butyl dihydropyridine carboxylate derivatives was reported, which enables the synthesis of various polyhydroxylated piperidines with significant yields (Ramalingam et al., 2012).

  • Potential in Treating Inflammation and Analgesia : A study highlighted the synthesis of a pyrrolidinone derivative that shows potential as a safe and effective alternative to indomethacin for treating inflammation and analgesia (Ikuta et al., 1987).

  • Synthesis of CB1 Inverse Agonists : A one-step, continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, facilitating the synthesis of CB1 inverse agonists was demonstrated (Herath & Cosford, 2010).

  • Synthesis of Novel Pyridine Derivatives : Research into synthesizing novel pyridine derivatives, such as tert-butyl dihydrothieno[2,3-c]pyridine dicarboxylate, has been conducted, indicating applications in material science and pharmaceuticals (Çolak et al., 2021).

  • Vibrational Circular Dichroism Studies : The absolute configuration of N-CBZ-3-fluoropyrrolidine-3-methanol was determined, confirming the (R)-configuration, which is crucial in stereochemical studies in organic chemistry (Procopiou et al., 2016).

  • Palladium-Catalyzed Coupling Reactions : A study presented palladium-catalyzed coupling reactions between arylboronic acids and a partially reduced pyridine derivative to produce a variety of tert-butyl-tetrahydropyridine-1-carboxylates, useful in organic synthesis (Wustrow & Wise, 1991).

  • Potential Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives were synthesized and showed potential antithrombin activity, as indicated by molecular docking studies (Ayan et al., 2013).

  • Influenza Neuraminidase Inhibition : A study focused on the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlighting their potential as potent antiviral agents (Wang et al., 2001).

Safety And Hazards

The safety and hazards associated with “®-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” are not well-documented in the available resources45.


properties

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGXXRMJFUUKV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363861
Record name tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

138108-72-2
Record name tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a boiled solution of pyrrolidin-3-ylmethanol (Preparation 64, 52.4 g, 0.518 mol, 1 eq) in THF (200 mL) was added dropwise under stirring a solution of di-tert-butyl carbonate (114.2 g, 0.523 mol, 1.01 eq) in THF (100-10 mL) during 1.5 h. After carbon dioxide evolution ceased, the mixture was refluxed for 2.5-3 h and cooled to give a yellowish solution. Solvents were removed on a rotary evaporator from this solution. Yellowish viscous oily residue was vacuum-dried to constant weight to give title compound (104 g, 0.518 mol, 100%).
Quantity
52.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
114.2 g
Type
reactant
Reaction Step Two
Name
Quantity
55 (± 45) mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To an ice cooled solution of 1-Boc-pyrrolidine-3-carboxylic acid (1 g, 4.64 mmol) in dry tetrahydrofuran (6 ml) Borane-methyl sulfide complex (2M in tetrahydrofuran) (3.48 ml, 6.96 mmol) was added dropwise the under N2 atmosphere The reaction mixture was stirred overnight at room temperature. NaHCO3 sat. sol. (20 ml) was added and the resulting mixture was stirred for 30 min. The mixture was extracted with ethylacetate (3×20 ml). Collected organics after solvent evaporation afforded the title compound (D39) (1.02 g)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
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Citations

For This Compound
5
Citations
L He, D Li, C Zhang, P Bai, L Chen - Bioorganic & medicinal chemistry …, 2017 - Elsevier
Described as a Btk inhibitor, ibrutinib also potently inhibits Bmx and EGFR, two good targets for lung cancer. Owing to its high CLogP (4.07) and low aqueous solubility (<0.01 mg/ml), …
Number of citations: 9 www.sciencedirect.com
CR Wellaway, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
The bromodomain and extraterminal domain (BET) family of epigenetic regulators comprises four proteins (BRD2, BRD3, BRD4, BRDT), each containing tandem bromodomains. To …
Number of citations: 35 pubs.acs.org
FW Goldberg, JG Kettle, GM Lamont… - Journal of Medicinal …, 2022 - ACS Publications
Due to increased reliance on glycolysis, which produces lactate, monocarboxylate transporters (MCTs) are often upregulated in cancer. MCT4 is associated with the export of lactic acid …
Number of citations: 6 pubs.acs.org
C Zhang, H Pei, J He, J Zhu, W Li, T Niu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors, and evaluated their kinase selectivity, anti-proliferation against the B-cell …
Number of citations: 22 www.sciencedirect.com
NA Anderson, IB Campbell, BJ Fallon, SM Lynn, S JF… - scholar.archive.org
Page 17 13C NMR (11) Page 18 1H NMR (12) Page 19 1H NMR and 13C NMR (14) Page 20 1H NMR and 13C NMR (15) Page 21 1H NMR and 13C NMR (17) Page 22 1H NMR (18a…
Number of citations: 0 scholar.archive.org

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